molecular formula C10H7NO2 B1388364 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde CAS No. 1184913-66-3

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

Cat. No. B1388364
M. Wt: 173.17 g/mol
InChI Key: NGSSGCKGXBKZHT-UHFFFAOYSA-N
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Description

“1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde” is an organic compound that belongs to the class of isoquinoline derivatives. It has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . The IUPAC name for this compound is 1-oxo-1,2-dihydro-5-isoquinolinecarbaldehyde .


Molecular Structure Analysis

The InChI code for “1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde” is 1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde” is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSSGCKGXBKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654952
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

CAS RN

1184913-66-3
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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